molecular formula C8H9BrN2 B2977912 2-Bromo-5,6,7,8-tetrahydroquinoxaline CAS No. 1784074-98-1

2-Bromo-5,6,7,8-tetrahydroquinoxaline

Cat. No.: B2977912
CAS No.: 1784074-98-1
M. Wt: 213.078
InChI Key: ASURHRXNXGSNOL-UHFFFAOYSA-N
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Description

2-Bromo-5,6,7,8-tetrahydroquinoxaline is a brominated derivative of the tetrahydroquinoxaline scaffold, a bicyclic structure comprising a benzene ring fused to a piperazine-like ring. Bromination at the 2-position introduces steric and electronic effects that influence reactivity and biological activity.

Properties

IUPAC Name

2-bromo-5,6,7,8-tetrahydroquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASURHRXNXGSNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=CN=C2C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784074-98-1
Record name 2-bromo-5,6,7,8-tetrahydroquinoxaline
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Preparation Methods

The synthesis of 2-Bromo-5,6,7,8-tetrahydroquinoxaline can be achieved through several synthetic routes. One common method involves the bromination of 5,6,7,8-tetrahydroquinoxaline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures. The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure complete bromination.

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and efficient production.

Chemical Reactions Analysis

2-Bromo-5,6,7,8-tetrahydroquinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the second position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: The compound can be reduced to 5,6,7,8-tetrahydroquinoxaline using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoxaline derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinoxalines, while reduction reactions produce the parent tetrahydroquinoxaline compound .

Scientific Research Applications

2-Bromo-5,6,7,8-tetrahydroquinoxaline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5,6,7,8-tetrahydroquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the quinoxaline ring can engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Data Tables

Table 1: Key Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) IC₅₀ (µM) Key Applications
This compound C₈H₉BrN₂ 213.08 N/A Medicinal chemistry lead
2-Phenyl-5,6,7,8-tetrahydroquinoxaline C₁₄H₁₄N₂ 210.28 ~134 P2X1 antagonist
6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline C₁₀H₁₃BrN₂ 241.13 N/A Drug intermediate

Biological Activity

2-Bromo-5,6,7,8-tetrahydroquinoxaline (C8H9BrN2) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

Pharmacological Properties:
this compound has been studied for its potential as a P2X1-purinoceptor antagonist. In laboratory settings, it demonstrated an IC50 value of approximately 134 μM, indicating moderate potency against these receptors . This receptor antagonism is significant as P2X1-purinoceptors are involved in various physiological processes, including smooth muscle contraction and neurotransmission.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
P2X1 Purinoceptor AntagonismIC50 ~134 μM
Antitumor ActivityPotential inhibition in cancer cell lines
Anti-inflammatoryInhibition of inflammatory pathways
NeuroprotectiveProtection against neurodegeneration

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the bromine atom significantly influences the biological activity of tetrahydroquinoxaline derivatives. The introduction of bromine enhances the interaction with target receptors and improves the selectivity profile against various biological targets .

Key Findings:

  • Bromination Effects: The bromine substituent enhances receptor binding affinity and modulates pharmacokinetic properties.
  • Analog Development: Various analogs have been synthesized to optimize activity against P2X1-purinoceptors by modifying substituents on the phenyl moiety .

Case Studies and Research Findings

Case Study 1: P2X1 Purinoceptor Antagonism
In a study investigating the efficacy of 2-bromo derivatives, it was found that modifications on the phenyl ring could lead to significant changes in potency. For instance, certain analogs showed improved antagonistic effects compared to the parent compound . The research utilized isolated rat vasa deferentia to assess contractile responses influenced by these compounds.

Case Study 2: Antitumor Activity
Research highlighted the potential antitumor properties of tetrahydroquinoxaline derivatives. In vitro studies demonstrated that some derivatives exhibited cytotoxic effects on cancer cell lines, suggesting a promising avenue for cancer therapeutics .

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